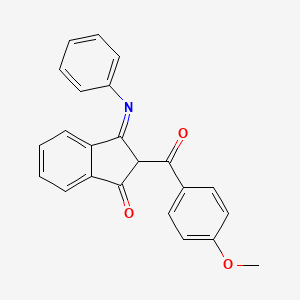
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone, also known as MBPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPI belongs to the class of indanone derivatives, which have been extensively studied for their diverse biological activities.
科学研究应用
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to possess significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. In material science, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been used as a building block for the synthesis of various organic materials. In analytical chemistry, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been used as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is not fully understood. However, it has been proposed that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone exerts its biological activity through the inhibition of various enzymes and proteins. For example, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone induces apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. In vivo studies have shown that 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone possesses significant antitumor activity in various animal models.
实验室实验的优点和局限性
2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined through various analytical techniques. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone also possesses significant biological activity, which makes it an attractive target for drug discovery and development. However, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone also possesses some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to optimize its biological activity. 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is also relatively unstable and can degrade over time, which can affect its biological activity.
未来方向
There are several future directions for research on 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone. One direction is to further elucidate its mechanism of action and optimize its biological activity. Another direction is to study its potential applications in other fields such as material science and analytical chemistry. Additionally, more in vivo studies are needed to evaluate its safety and efficacy as a potential anticancer agent. Finally, the development of more stable analogs of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone could enhance its potential as a drug candidate.
In conclusion, 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone is a promising chemical compound that possesses significant potential in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone could lead to the development of novel drugs and materials with significant biological activity.
合成方法
The synthesis of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone involves the reaction of 2-acetylindan-1,3-dione with 4-methoxybenzohydrazide and phenylhydrazine in the presence of a catalyst. This reaction results in the formation of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone, which can be purified through recrystallization. The purity and yield of 2-(4-methoxybenzoyl)-3-(phenylimino)-1-indanone can be determined through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and HPLC.
属性
IUPAC Name |
2-(4-methoxybenzoyl)-3-phenyliminoinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-27-17-13-11-15(12-14-17)22(25)20-21(24-16-7-3-2-4-8-16)18-9-5-6-10-19(18)23(20)26/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPHUTVLYHLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=NC3=CC=CC=C3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzoyl)-3-phenyliminoinden-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231385.png)

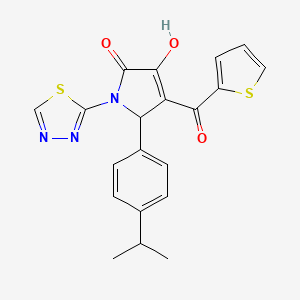

![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
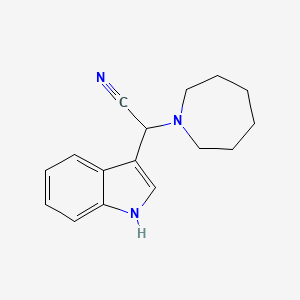
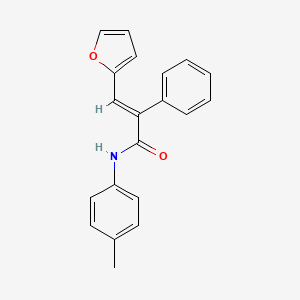
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
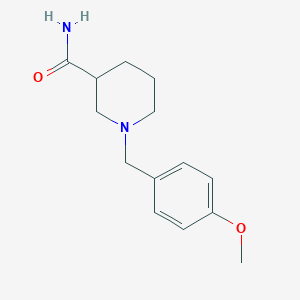
![2-iodo-6-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5231473.png)
![ethyl 3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231482.png)
